

# Application of Probiotics in Animal Models of Colitis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing probiotics in preclinical animal models of colitis, a key tool in inflammatory bowel disease (IBD) research. The information collated from recent scientific literature aims to guide the design and execution of studies investigating the therapeutic potential of probiotic interventions.

## **Application Notes**

Probiotics, defined as live microorganisms that confer a health benefit on the host when administered in adequate amounts, have emerged as a promising therapeutic avenue for IBD. [1] Animal models of colitis, such as those induced by dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzenesulfonic acid (TNBS), are invaluable for elucidating the mechanisms of action and evaluating the efficacy of various probiotic strains.[2]

## **Therapeutic Effects of Probiotics in Colitis Models**

Oral administration of probiotics has been shown to ameliorate the clinical and pathological features of colitis in animal models.[3][4] Documented benefits include:

- Reduction in Disease Activity: Probiotics consistently lead to a decrease in the Disease
   Activity Index (DAI), which encompasses weight loss, stool consistency, and bleeding.[3][5]
- Amelioration of Macroscopic Damage: Treatment with probiotics often results in the reversal of colon shortening, a hallmark of colitis in rodent models.



- Improved Histological Outcomes: Microscopic examination of colonic tissue from probiotictreated animals reveals reduced inflammatory cell infiltration, decreased mucosal damage, and preservation of crypt architecture.[6][7]
- Enhanced Intestinal Barrier Function: Probiotics can bolster the intestinal barrier by upregulating the expression of tight junction proteins such as ZO-1 and occludin.[8][9]

#### **Mechanisms of Action**

The beneficial effects of probiotics in colitis are multifactorial and involve complex interactions with the host's gut microbiota, immune system, and intestinal epithelium. Key mechanisms include:

- Modulation of Gut Microbiota: Probiotics can restore microbial diversity, increase the
  abundance of beneficial bacteria, and reduce the levels of pathogenic bacteria.[6][10] Some
  probiotics, like Lactobacillus plantarum and Bifidobacterium longum, can restore the balance
  of gut microbiota, leading to the suppression of Proteobacteria.[11]
- Immunomodulation: Probiotics influence both innate and adaptive immune responses. They can promote the differentiation of regulatory T cells (Tregs) while suppressing proinflammatory Th1 and Th17 cells.[12][13] This leads to a more balanced cytokine profile, characterized by reduced levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and increased levels of the anti-inflammatory cytokine IL-10.[4][14][15]
- Regulation of Inflammatory Signaling Pathways: Probiotics can inhibit key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[16][17] By preventing the activation of NF-κB, probiotics reduce the transcription of genes encoding pro-inflammatory mediators.[18] Other modulated pathways include the JAK/STAT and MAPK pathways.[16][17]
- Production of Beneficial Metabolites: Probiotics can produce short-chain fatty acids (SCFAs)
  like butyrate, which serves as an energy source for colonocytes and has anti-inflammatory
  properties.[5][8]

## **Quantitative Data Summary**



The following tables summarize quantitative data from various studies investigating the effects of different probiotic strains in animal models of colitis.

Table 1: Effects of Lactobacillus Strains on Colitis Severity

| Probiotic<br>Strain                     | Animal Model                | Dosage                           | Key Findings                                                                          | Reference |
|-----------------------------------------|-----------------------------|----------------------------------|---------------------------------------------------------------------------------------|-----------|
| L. acidophilus C4                       | DSS-induced colitis (mice)  | 1 x 10º CFU/day                  | Reduced DAI,<br>minimized colon<br>tissue damage,<br>decreased IL-1β,<br>IL-6, TNF-α. | [8]       |
| L. rhamnosus<br>CY12                    | DSS-induced colitis (mice)  | Low dose<br>(unspecified)        | Alleviated body<br>weight loss, DAI<br>score, and colon<br>shortening.                | [14]      |
| L. brevis                               | DSS-induced colitis (mice)  | Not specified                    | Alleviated body weight loss and colon inflammation.                                   | [19]      |
| L. plantarum<br>LC27                    | TNBS-induced colitis (mice) | 1 × 10 <sup>9</sup><br>CFU/mouse | Inhibited colon shortening and myeloperoxidase activity.                              | [11]      |
| L. casei ATCC<br>393<br>(Peptidoglycan) | DSS-induced colitis (mice)  | 100 mg/kg                        | Reduced inflammatory symptoms and improved DAI.                                       | [5]       |

Table 2: Effects of Bifidobacterium Strains on Colitis Severity



| Probiotic<br>Strain | Animal Model                | Dosage                           | Key Findings                                                                         | Reference |
|---------------------|-----------------------------|----------------------------------|--------------------------------------------------------------------------------------|-----------|
| B. longum LC67      | TNBS-induced colitis (mice) | 1 × 10 <sup>9</sup><br>CFU/mouse | Alleviated colon shortening and myeloperoxidase activity.                            |           |
| B. longum<br>HY8004 | TNBS-induced colitis (mice) | Not specified                    | Inhibited colon shortening and myeloperoxidase activity.                             | [20]      |
| B. infantis         | TNBS-induced colitis (mice) | High dose (3<br>wks)             | Attenuated colitis<br>by decreasing<br>Th1/Th17 and<br>increasing Treg<br>responses. | [13]      |
| B. breve            | DSS-induced colitis (mice)  | Not specified                    | Showed protective effects in the colitis model.                                      | [21]      |

Table 3: Effects of Other Probiotics and Probiotic Mixtures on Colitis Severity



| Probiotic<br>Strain/Mixture                                         | Animal Model                   | Dosage                                   | Key Findings                                                                              | Reference |
|---------------------------------------------------------------------|--------------------------------|------------------------------------------|-------------------------------------------------------------------------------------------|-----------|
| Bacillus subtilis                                                   | DSS-induced<br>colitis (mice)  | 1 × 10 <sup>8</sup> CFU/mL               | Increased expression of ZO-1 and Occludin; decreased pro- inflammatory cytokines.         | [9]       |
| Probiotic Consortia (Lactobacillus & Bifidobacterium spp.)          | DSS-induced colitis (mice)     | Not specified                            | Ameliorated disease phenotype and restored gut microbiota composition.                    | [6]       |
| E. faecalis, L.<br>acidophilus, C.<br>butyricum, B.<br>adolescentis | DSS-induced colitis (mice)     | Not specified                            | All strains relieved inflammatory conditions; E. faecalis showed the best effect.         | [22]      |
| Faecalibacterium<br>prausnitzii                                     | DNBS-induced<br>colitis (mice) | 1 × 10 <sup>9</sup> CFU for<br>7-10 days | Alleviated colitis severity, downregulated myeloperoxidase and proinflammatory cytokines. | [23]      |

# **Experimental Protocols**Induction of Colitis

a) Dextran Sulfate Sodium (DSS)-Induced Colitis (Acute Model)



This is one of the most widely used models for its simplicity and reproducibility.[24]

- Animals: C57BL/6 or BALB/c mice (6-8 weeks old) are commonly used.
- Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle.
- Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
- Induction: Administer 2-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.[7][25]
- Monitoring: Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).[5][9]
- b) 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis

This model induces a Th1-mediated inflammatory response, sharing some features with Crohn's disease.[2]

- Animals: BALB/c or SJL/J mice are often used.
- Fasting: Fast mice for 24 hours prior to induction, with free access to water.
- Anesthesia: Anesthetize the mice (e.g., with isoflurane).
- Induction: Intrarectally administer TNBS (typically 2.5-5 mg in 100 μL of 50% ethanol) via a catheter inserted approximately 4 cm into the colon.[13]
- Post-Induction: Keep the mice in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
- Monitoring: Monitor for clinical signs of colitis as described for the DSS model.

### **Probiotic Administration**

 Preparation: Resuspend the probiotic bacteria in a suitable vehicle such as sterile phosphate-buffered saline (PBS) or milk-based medium. The concentration should be determined based on the desired dosage (typically 10<sup>8</sup>-10<sup>10</sup> CFU/day).



- Administration: Administer the probiotic suspension to the mice via oral gavage (typically 100-200 μL).[7]
- Dosing Schedule: Probiotics can be administered before, during, or after the induction of
  colitis to assess their prophylactic or therapeutic effects. A common therapeutic regimen
  involves daily administration starting from the day of colitis induction.[26]

### **Assessment of Colitis Severity**

- Disease Activity Index (DAI): Calculate the DAI score daily based on weight loss, stool consistency, and rectal bleeding.[5][9]
- Macroscopic Evaluation: At the end of the experiment, euthanize the mice and dissect the colon. Measure the colon length from the cecum to the anus.
- Histological Analysis: Fix a segment of the distal colon in 10% buffered formalin, embed in paraffin, and section. Stain with hematoxylin and eosin (H&E) to assess inflammation, crypt damage, and cellular infiltration.[27]
- Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue to measure MPO activity, an indicator of neutrophil infiltration.[11]
- Cytokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in colon tissue homogenates or serum using ELISA or qPCR.[5][8]
- Tight Junction Protein Expression: Analyze the expression of proteins like ZO-1 and occludin in colon tissue using Western blotting or immunohistochemistry.[9]

# Visualizations Signaling Pathways and Experimental Workflow













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Probiotics for the treatment of ulcerative colitis: a review of experimental research from 2018 to 2022 [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Alleviation of DSS-induced colitis in mice by a new-isolated Lactobacillus acidophilus C4 -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Probiotic Functions of Bacillus subtilis and Its Inhibitory Effects on Colitis [mdpi.com]
- 10. Effects of probiotics and prebiotics on intestinal microbiota in mice with acute colitis based on 16S rRNA gene sequencing PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Amelioratation of Colitis and Liver Injury in Mice by Bifidobacterium longum LC67 and Lactobacillus plantarum LC27 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probiotics in inflammatory bowel diseases: emphasis on mechanisms and clinical application PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bifidobacterium infantis attenuates colitis by regulating T cell subset responses PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Gut instinct: harnessing the power of probiotics to tame pathogenic signaling pathways in ulcerative colitis PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Probiotics-host communication: Modulation of signaling pathways in the intestine PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Lactobacillus brevis Alleviates DSS-Induced Colitis by Reprograming Intestinal Microbiota and Influencing Serum Metabolome in Murine Model [frontiersin.org]







- 20. Bifidobacterium longum HY8004 attenuates TNBS-induced colitis by inhibiting lipid peroxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bifidobacterium breve Attenuates Murine Dextran Sodium Sulfate-Induced Colitis and Increases Regulatory T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic effects of four strains of probiotics on experimental colitis in mice PMC [pmc.ncbi.nlm.nih.gov]
- 23. Probiotic-Based Intervention in the Treatment of Ulcerative Colitis: Conventional and New Approaches | MDPI [mdpi.com]
- 24. petdiatric.com [petdiatric.com]
- 25. Recombinant probiotic therapy in experimental colitis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Microbiota modification by probiotic supplementation reduces colitis associated colon cancer in mice PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Probiotics in Animal Models of Colitis: A
   Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1208000#application-of-probiotics-in-animal-models-of-colitis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com